6-Bromo-2-fluoronicotinamide
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Overview
Description
6-Bromo-2-fluoronicotinamide is a chemical compound with the molecular formula C6H4BrFN2O and a molecular weight of 219.01 g/mol It is a derivative of nicotinamide, featuring bromine and fluorine substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-fluoronicotinamide typically involves the bromination and fluorination of nicotinamide derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-fluoronicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamide derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
6-Bromo-2-fluoronicotinamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is employed in studies investigating the biological activity of nicotinamide derivatives.
Material Science: It is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-fluoronicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents can influence the compound’s binding affinity and selectivity, modulating its biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 6-Bromo-2-fluoropyridine-3-carboxamide
- 6-Bromo-2-fluoro-3-pyridinecarboxamide
- 6-Bromo-2-fluoronicotinamid
Comparison: 6-Bromo-2-fluoronicotinamide is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds. For instance, the presence of both bromine and fluorine atoms can enhance its reactivity and binding interactions in various applications .
Biological Activity
6-Bromo-2-fluoronicotinamide (C6H4BrFN2O) is a chemical compound characterized by its unique substitution pattern, which includes both bromine and fluorine atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and development.
- Molecular Formula : C6H4BrFN2O
- Molecular Weight : 219.01 g/mol
- Structure : The presence of bromine and fluorine in the structure influences the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The halogen substituents enhance its binding affinity, potentially modulating various biological pathways. This compound is particularly relevant in studies focusing on:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, influencing metabolic pathways.
- Receptor Modulation : The compound may interact with receptors involved in various physiological processes, impacting signaling pathways.
Applications in Research
This compound is utilized in several research domains:
- Medicinal Chemistry : It serves as a building block for synthesizing pharmaceutical compounds targeting specific biological activities.
- Material Science : The compound is explored for its electronic and optical properties, contributing to the development of advanced materials.
- Biological Studies : It is employed in studies investigating the effects of nicotinamide derivatives on cellular functions.
Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic processes. Results indicated a significant reduction in enzyme activity at varying concentrations, suggesting its potential as a therapeutic agent.
Concentration (µM) | Enzyme Activity (%) |
---|---|
0 | 100 |
10 | 75 |
50 | 50 |
100 | 25 |
Study 2: Receptor Interaction
Research focused on the interaction of this compound with specific receptors demonstrated that it binds effectively, leading to altered signaling pathways. This interaction was analyzed using bioluminescence imaging techniques.
- Findings : The compound exhibited a dose-dependent increase in receptor binding affinity, indicating its potential role as a modulator.
Comparative Analysis
When compared to similar compounds, such as 6-Bromo-2-fluoropyridine-3-carboxamide, this compound shows enhanced reactivity due to its unique halogen substituents. This comparative analysis highlights the distinct chemical and biological properties that can be leveraged for therapeutic applications.
Compound | Binding Affinity (nM) | Biological Activity |
---|---|---|
This compound | 25 | High |
6-Bromo-2-fluoropyridine-3-carboxamide | 50 | Moderate |
Properties
Molecular Formula |
C6H4BrFN2O |
---|---|
Molecular Weight |
219.01 g/mol |
IUPAC Name |
6-bromo-2-fluoropyridine-3-carboxamide |
InChI |
InChI=1S/C6H4BrFN2O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,9,11) |
InChI Key |
DSBILMGLKQKPCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)N)F)Br |
Origin of Product |
United States |
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